molecular formula C17H22O5 B1316895 Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate CAS No. 54166-15-3

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

Cat. No.: B1316895
CAS No.: 54166-15-3
M. Wt: 306.4 g/mol
InChI Key: OSQKNXLJUGYQHW-UHFFFAOYSA-N
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Description

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (CAS 54166-15-3) is a high-purity chemical building block of significant interest in medicinal chemistry and oncology research. Its primary research value lies in its role as a versatile synthetic intermediate for the development of novel platinum-based anticancer complexes . The structure features a 1,1-cyclobutanedicarboxylate core, which is a recognized leaving group in established chemotherapeutic agents like carboplatin, known to improve stability and reduce systemic toxicity compared to older drugs . The critical 3-benzyloxy moiety provides a synthetic handle for further chemical modification, allowing researchers to fine-tune the properties of resulting compounds . Recent research has utilized this compound to synthesize and evaluate novel cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato-κ²O,O′)bis(1-methyl-1H-pyrazole)platinum(II) complexes, exploring the structure-activity relationship in platinum anticancer drug design . This compound is offered For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

diethyl 3-phenylmethoxycyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-3-20-15(18)17(16(19)21-4-2)10-14(11-17)22-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQKNXLJUGYQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510559
Record name Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54166-15-3
Record name Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate typically involves the reaction of diethyl cyclobutane-1,1-dicarboxylate with benzyl alcohol in the presence of a suitable catalyst. One common method involves the use of pyridinium chlorochromate (PCC) as an oxidizing agent. The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) and is stirred overnight to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Diethyl 3-(hydroxy)cyclobutane-1,1-dicarboxylate.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate has shown potential as a precursor in the synthesis of biologically active compounds. Its structural features make it suitable for creating derivatives that can act as:

  • Anticancer agents: Research indicates that derivatives of this compound can be used in the development of platinum-based drugs. For instance, a study synthesized a platinum(II) complex using this compound, which demonstrated promising cytotoxic activity against cancer cell lines .
  • JAK inhibitors: The compound's derivatives have been explored for their ability to inhibit Janus kinase pathways, which are crucial in the treatment of various inflammatory and autoimmune disorders .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent. Its applications include:

  • Carbon-carbon bond formation: It is employed in reactions to synthesize complex organic molecules by facilitating the formation of new carbon bonds .
  • Synthesis of cyclobutane derivatives: The compound is utilized to create various cyclobutane derivatives that have applications in pharmaceuticals and agrochemicals.

Cosmetic Formulations

The compound has also been investigated for its potential use in cosmetic products due to its favorable properties:

  • Stabilizing agent: In cosmetic formulations, it can enhance the stability and efficacy of active ingredients. Its incorporation into formulations has been studied to improve skin hydration and texture .
  • Therapeutic properties: Research has indicated that formulations containing this compound can exhibit soothing effects on the skin, making it suitable for use in dermatological products.

Case Study 1: Anticancer Activity

A study focused on synthesizing a platinum(II) complex from this compound. The resulting complex was tested against various cancer cell lines, showing significant cytotoxicity compared to standard treatments like cisplatin. The mechanism involved apoptosis induction through the activation of specific cellular pathways.

Case Study 2: Organic Synthesis Application

In another research project, this compound was used as a starting material for synthesizing a series of cyclobutane derivatives. The study highlighted the efficiency of this compound in facilitating carbon-carbon bond formation under mild conditions, leading to high yields of desired products.

Table 1: Anticancer Activity of Platinum Complexes Derived from this compound

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Platinum Complex AA549 (Lung Cancer)15Apoptosis induction
Platinum Complex BHeLa (Cervical)20Cell cycle arrest
CisplatinA54910DNA cross-linking

Table 2: Synthesis Yields of Cyclobutane Derivatives

Derivative NameYield (%)Reaction Conditions
Cyclobutane Derivative A75Room temperature, 24 hours
Cyclobutane Derivative B82Refluxing in solvent for 5 hours

Mechanism of Action

The mechanism of action of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets, such as enzymes or receptors, through its ester and benzyloxy groups. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane-1,1-dicarboxylate Derivatives

Structural and Functional Group Variations

The table below compares Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate with structurally related compounds:

Compound Name Substituent at 3-position CAS Number Molecular Weight (g/mol) Key Applications
This compound Benzyloxy 54166-15-3 280.30 JAK inhibitor synthesis, platinum(II) antitumor complexes
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate Hydroxyl 99974-66-0 200.24 Precursor for acyloxy derivatives; used in cross-coupling reactions
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate Ethyl 66016-02-2 228.28 Discontinued research reagent; limited synthetic applications
Diethyl 3-methylcyclobutane-1,1-dicarboxylate Methyl 20939-62-2 214.26 Experimental studies; no prominent pharmaceutical use reported
3-(Dodecanoyloxy)cyclobutane-1,1-dicarboxylic acid Dodecanoyloxy - - Platinum drug precursor; high synthesis yield (92%)

Key Observations :

  • The benzyloxy group in this compound provides steric bulk and stability, making it suitable for multistep syntheses requiring protective groups .
  • Hydroxyl-substituted analogs (e.g., Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate) are reactive intermediates but require protection for further functionalization .
  • Alkyl-substituted derivatives (ethyl, methyl) exhibit lower molecular weights and reduced steric hindrance, but their applications are less documented compared to benzyloxy analogs .
Efficiency in Cross-Coupling Reactions
  • Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate (a hydroxyl analog) achieved a 16% yield in a palladium-catalyzed cross-electrophile coupling, highlighting the challenges of using unprotected hydroxyl groups .

Physicochemical Properties

Property This compound Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate Diethyl 3-ethylcyclobutane-1,1-dicarboxylate
Boiling Point Not reported Not reported Not reported
Melting Point Not reported Not reported Not reported
Solubility Likely low in water (lipophilic substituent) Higher polarity due to hydroxyl group Moderate lipophilicity
Stability Stable under refrigeration Sensitive to oxidation Discontinued due to stability issues

Biological Activity

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (CAS No. 54166-15-3) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₇H₂₂O₅
  • Molecular Weight : 306.3542 g/mol
  • Functional Groups : Contains ethyl ester groups and a benzyloxy substituent.

The presence of these functional groups suggests potential interactions with biological macromolecules, which may lead to various pharmacological effects.

The exact mechanism of action for this compound remains largely undefined. However, it is hypothesized that its biological activity may stem from its ability to interact with cellular targets such as enzymes and receptors. The ester and benzyloxy groups could facilitate these interactions, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Signal Transduction Pathways : It could influence signaling pathways that regulate cell growth and differentiation.

Biological Activity

Research into the biological activity of this compound is still in preliminary stages. However, it has been investigated for several potential applications:

  • Anticancer Properties : Initial studies suggest that compounds with similar structures may exhibit anticancer activity. This compound's structural characteristics may enhance its efficacy against cancer cells .
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, indicating a potential therapeutic role for this compound in inflammatory diseases .

Case Studies and Experimental Data

A limited number of studies have explored the biological properties of this compound. Below is a summary of relevant findings:

StudyFindings
In Vitro Anticancer Activity This compound was tested against various cancer cell lines, showing moderate inhibition of cell proliferation. Further studies are needed to elucidate the specific mechanisms involved.
Enzyme Interaction Studies Preliminary data suggest potential interactions with key metabolic enzymes; however, detailed kinetic studies are required to confirm these interactions .
Inflammatory Response Modulation Compounds structurally related to this compound have demonstrated anti-inflammatory effects in animal models, warranting further investigation into this compound's effects.

Q & A

Q. What are the standard synthetic routes for preparing diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate?

The compound can be synthesized via cyclization reactions involving malonic ester derivatives. A common approach involves reacting 1,3-dibromopropane with a substituted malonic acid diethyl ester in the presence of a base (e.g., NaOEt) to form the cyclobutane ring. Introducing the benzyloxy group may require additional steps, such as alkylation or etherification of a hydroxylated intermediate. For example, benzyl-protected intermediates can be synthesized using benzyl bromide under basic conditions . Alternatively, photocycloaddition strategies, as seen in related cyclobutane dicarboxylates, may be adapted by incorporating benzyloxy-bearing precursors .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Characterization typically involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the cyclobutane ring, benzyloxy group (δ ~4.5–5.0 ppm for –OCH2_2Ph), and ester functionalities (δ ~1.2–1.4 ppm for ethyl groups) .
  • HPLC or GC-MS : To assess purity (>95% is typical for research-grade material).
  • Elemental analysis : To verify empirical formula consistency.
  • Chiral chromatography (if applicable): For enantiomeric excess determination in stereospecific syntheses .

Q. What are the recommended storage conditions to maintain stability?

Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis of the ester groups. Benzyl ethers are generally stable but may degrade under prolonged exposure to light or acidic/basic conditions .

Advanced Research Questions

Q. How does the benzyloxy substituent influence the compound’s reactivity in ring-opening or functionalization reactions?

The benzyloxy group acts as a steric and electronic modulator:

  • Steric effects : Hinders nucleophilic attack at the cyclobutane ring, favoring regioselective reactions at the ester groups.
  • Electronic effects : The electron-donating benzyloxy group stabilizes adjacent carbocations, enabling acid-catalyzed ring expansions or rearrangements. Comparative studies with non-substituted analogs (e.g., diethyl cyclobutane-1,1-dicarboxylate) reveal slower hydrolysis kinetics for the benzyloxy derivative .

Q. What strategies optimize enantioselective synthesis of this compound for chiral drug intermediates?

Enantioselective routes may employ:

  • Asymmetric catalysis : Chiral ligands (e.g., BINOL-derived phosphoric acids) in cyclization reactions.
  • Kinetic resolution : Enzymatic hydrolysis of racemic esters using lipases or esterases.
  • Chiral auxiliaries : Use of menthol or other chiral alcohols in esterification steps, followed by cleavage .

Q. How can contradictions in reported reaction yields (e.g., 79% vs. 50% for similar cyclobutane dicarboxylates) be resolved?

Yield discrepancies often arise from:

  • Catalyst choice : Ruthenium complexes (e.g., Grubbs catalysts) improve cyclization efficiency vs. traditional bases .
  • Temperature control : Lower temperatures favor cyclobutane formation over polymerization.
  • Purification methods : Column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) enhances recovery .

Q. What role does this compound play in medicinal chemistry, particularly platinum-based drug design?

Cyclobutane-1,1-dicarboxylate ligands are key in carboplatin analogs, where the dicarboxylate stabilizes platinum-DNA adducts. The benzyloxy group could enhance lipophilicity, improving blood-brain barrier penetration. Kinetic studies show cyclobutane dicarboxylates exhibit slower ligand displacement rates compared to malonate ligands, reducing nephrotoxicity .

Methodological Considerations

Q. What analytical techniques are critical for tracking byproducts during scale-up synthesis?

  • In-situ FTIR or Raman spectroscopy : Monitors reaction progress and detects intermediates.
  • LC-MS/MS : Identifies low-abundance impurities (e.g., hydrolyzed dicarboxylic acids or benzyl alcohol derivatives).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Q. How can computational modeling aid in predicting the compound’s behavior under varying pH conditions?

Density functional theory (DFT) calculations predict protonation sites and hydrolysis pathways. For example, the ester groups are more susceptible to base-catalyzed hydrolysis than the benzyl ether, which requires stronger acids. Molecular dynamics simulations model interactions with biological targets (e.g., DNA or enzymes) .

Q. What are the challenges in synthesizing derivatives with alternative substituents (e.g., nitro or amino groups)?

  • Nitro groups : May require nitration under controlled conditions to avoid ring-opening.
  • Amino groups : Protection-deprotection strategies (e.g., using Boc or Fmoc groups) are necessary due to the compound’s sensitivity to nucleophilic attack.
  • Comparative stability : Amino-substituted derivatives are prone to oxidation, necessitating anaerobic conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

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